795316-16-4 (Bromide)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

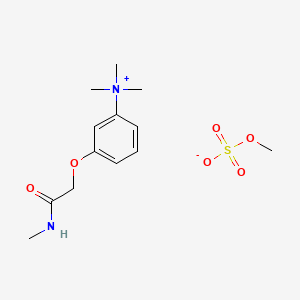

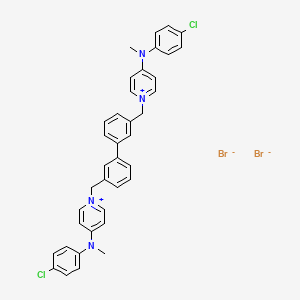

ACG-548B is a potent, selective choline kinase α (ChoKα) inhibitor.

Applications De Recherche Scientifique

Oxidative Treatment in Water Sources

Bromide is found in various water sources and undergoes oxidation to form hypobromous acid/hypobromite and other bromine species during oxidative water treatment. These species react with numerous inorganic and organic compounds, including micropollutants. The reactions of bromine with these compounds are generally faster than chlorine, indicating its potential for efficient water treatment processes (Heeb et al., 2014).

Use as a Tracer in Environmental Studies

Bromide is a valuable tracer for studying water and solute transport in soil due to its non-reactive nature with soil minerals and its low environmental background concentrations. This makes it a better tracer than chloride in certain environmental studies (Flury & Papritz, 1993).

Solid-State NMR Characterization

Solid-state NMR spectroscopy is a tool to characterize the local structure and symmetry around bromide ions in inorganic systems. This method can provide detailed insights into the crystalline structures and hydration states of various bromide compounds (Widdifield & Bryce, 2010).

Agricultural Research

Bromide compounds, such as methyl bromide, have been extensively used in agriculture for pest and pathogen control. Research has focused on finding alternatives to methyl bromide due to environmental concerns. This includes studying the efficacy of other chemicals and integrated pest management strategies (Schneider et al., 2003).

Role in Tissue Development

Bromine, in the form of bromide, plays a crucial role as a cofactor in the formation of sulfilimine crosslinks within collagen IV. This process is essential for tissue development and architecture, highlighting the biological significance of bromide (McCall et al., 2014).

Atmospheric Chemistry

Bromide compounds, particularly methyl bromide, contribute to stratospheric ozone depletion. Understanding the chemistry of bromine in the atmosphere is crucial for assessing and mitigating its environmental impact (Wofsy et al., 1975).

Propriétés

Numéro CAS |

795316-16-4 |

|---|---|

Nom du produit |

795316-16-4 (Bromide) |

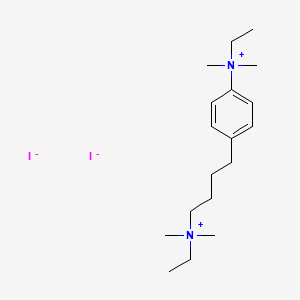

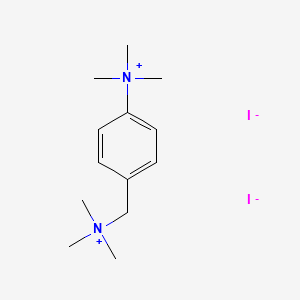

Formule moléculaire |

C38H34Br2Cl2N4 |

Poids moléculaire |

777.4 g/mol |

Nom IUPAC |

1-[[3-[3-[[4-(4-chloro-N-methylanilino)pyridin-1-ium-1-yl]methyl]phenyl]phenyl]methyl]-N-(4-chlorophenyl)-N-methylpyridin-1-ium-4-amine;dibromide |

InChI |

InChI=1S/C38H34Cl2N4.2BrH/c1-41(35-13-9-33(39)10-14-35)37-17-21-43(22-18-37)27-29-5-3-7-31(25-29)32-8-4-6-30(26-32)28-44-23-19-38(20-24-44)42(2)36-15-11-34(40)12-16-36;;/h3-26H,27-28H2,1-2H3;2*1H/q+2;;/p-2 |

Clé InChI |

ZFCCRPWNWOHZEN-UHFFFAOYSA-L |

SMILES |

CN(C1=CC=C(C=C1)Cl)C2=CC=[N+](C=C2)CC3=CC(=CC=C3)C4=CC=CC(=C4)C[N+]5=CC=C(C=C5)N(C)C6=CC=C(C=C6)Cl.[Br-].[Br-] |

SMILES canonique |

CN(C1=CC=C(C=C1)Cl)C2=CC=[N+](C=C2)CC3=CC(=CC=C3)C4=CC=CC(=C4)C[N+]5=CC=C(C=C5)N(C)C6=CC=C(C=C6)Cl.[Br-].[Br-] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

ACG-548B; ACG 548B; ACG548B; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.